(2R)-Tridec-4-en-2-yl sulfamate
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Overview
Description
(2R)-Tridec-4-en-2-yl sulfamate is an organic compound with a unique structure that includes a sulfamate group attached to a tridec-4-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Tridec-4-en-2-yl sulfamate typically involves the reaction of tridec-4-en-2-ol with sulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfamate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-Tridec-4-en-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-Tridec-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2R)-Tridec-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a similar sulfamate group but different alkyl or aryl chains.
Sulfonates: Oxidized derivatives of sulfamates.
Sulfoxides: Compounds with a sulfinyl group instead of a sulfamate group.
Uniqueness
(2R)-Tridec-4-en-2-yl sulfamate is unique due to its specific structure, which combines a long alkyl chain with a sulfamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
648918-74-5 |
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Molecular Formula |
C13H27NO3S |
Molecular Weight |
277.43 g/mol |
IUPAC Name |
[(2R)-tridec-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C13H27NO3S/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18(14,15)16/h10-11,13H,3-9,12H2,1-2H3,(H2,14,15,16)/t13-/m1/s1 |
InChI Key |
QIWQIHWMOQGIME-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCCC=CC[C@@H](C)OS(=O)(=O)N |
Canonical SMILES |
CCCCCCCCC=CCC(C)OS(=O)(=O)N |
Origin of Product |
United States |
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